molecular formula C21H22Cl2F3N3O3S B3644474 N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B3644474
M. Wt: 524.4 g/mol
InChI Key: JMJMUDBXMHLKDL-UHFFFAOYSA-N
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Description

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, chloro and trifluoromethyl substituents, and a methanesulfonamide group. These structural features contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Methanesulfonamide Formation: The final step involves the reaction of the oxoethylated piperazine intermediate with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting enzymes or receptors. The chloro and trifluoromethyl substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

Uniqueness

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the 5-chloro-2-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2F3N3O3S/c1-14-3-4-15(22)11-19(14)27-7-9-28(10-8-27)20(30)13-29(33(2,31)32)16-5-6-18(23)17(12-16)21(24,25)26/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJMUDBXMHLKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide

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